molecular formula C16H16N4O B12272049 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12272049
M. Wt: 280.32 g/mol
InChI Key: KKVDYHZGDXUTQJ-UHFFFAOYSA-N
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Description

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a pyrrolidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of boronic acid derivatives of the pyridine and pyrrolidine rings.

    Coupling Reaction: The boronic acid derivatives are then subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst and a base, typically potassium carbonate, in an aqueous or organic solvent.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The pyridine and pyrrolidine rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar in structure but lacks the nitrile group.

    3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Contains an allyl group instead of a nitrile group.

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Features a piperazine ring instead of a pyrrolidine ring.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H16N4O/c1-12-9-18-6-4-15(12)21-14-5-7-20(11-14)16-3-2-13(8-17)10-19-16/h2-4,6,9-10,14H,5,7,11H2,1H3

InChI Key

KKVDYHZGDXUTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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